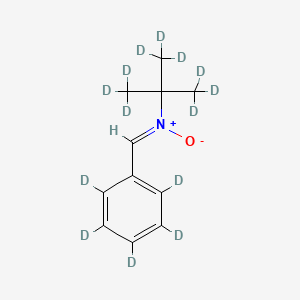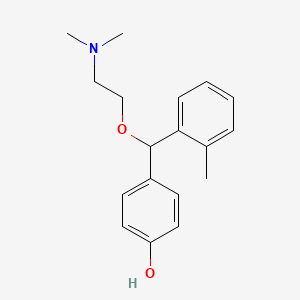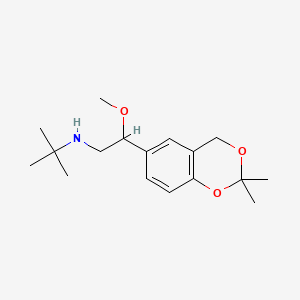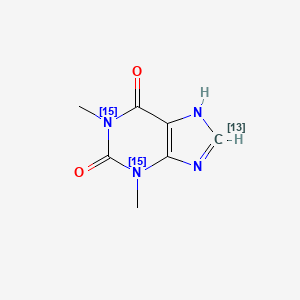
Theophylline-1,3-15N2,13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theophylline-1,3-15N2,13C is a stable isotope-labeled compound of theophylline, a xanthine derivative. Theophylline is widely known for its use as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The stable isotope labeling, which includes carbon-13 and nitrogen-15, makes this compound particularly valuable in scientific research, especially in the fields of pharmacokinetics and metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline-1,3-15N2,13C involves the incorporation of stable isotopes into the theophylline molecule. The process typically starts with the synthesis of labeled precursors, such as 13C-labeled urea and 15N-labeled methylamine. These precursors are then subjected to a series of chemical reactions, including methylation and cyclization, to form the labeled theophylline .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production is carried out in specialized facilities equipped to handle stable isotopes and ensure the safety and efficacy of the compound .
化学反应分析
Types of Reactions
Theophylline-1,3-15N2,13C undergoes various chemical reactions, including:
Oxidation: Theophylline can be oxidized to form 1,3-dimethyluric acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Theophylline can undergo substitution reactions, particularly at the nitrogen atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve reagents like alkyl halides under basic conditions
Major Products
Oxidation: 1,3-dimethyluric acid.
Reduction: Reduced forms of theophylline, though less common.
Substitution: Various substituted theophylline derivatives
科学研究应用
Theophylline-1,3-15N2,13C is extensively used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of theophylline in the body.
Metabolic Studies: Investigating the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Understanding how theophylline interacts with other drugs.
Biological Research: Exploring the biological effects and mechanisms of action of theophylline.
作用机制
Theophylline-1,3-15N2,13C exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: Inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and cyclic GMP.
Adenosine Receptor Blockade: Blocks adenosine receptors, which contributes to its bronchodilator effects.
Histone Deacetylase Activation: Enhances histone deacetylase activity, leading to decreased inflammatory gene expression
相似化合物的比较
Similar Compounds
Caffeine: Another xanthine derivative with similar stimulant effects.
Theobromine: Found in cocoa, with milder stimulant effects compared to theophylline.
Aminophylline: A compound containing theophylline and ethylenediamine, used for similar therapeutic purposes
Uniqueness
Theophylline-1,3-15N2,13C is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. This makes it particularly valuable for detailed pharmacokinetic and metabolic investigations .
属性
分子式 |
C7H8N4O2 |
|---|---|
分子量 |
183.14 g/mol |
IUPAC 名称 |
1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i3+1,10+1,11+1 |
InChI 键 |
ZFXYFBGIUFBOJW-XCMWBWGGSA-N |
手性 SMILES |
C[15N]1C2=C(C(=O)[15N](C1=O)C)N[13CH]=N2 |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


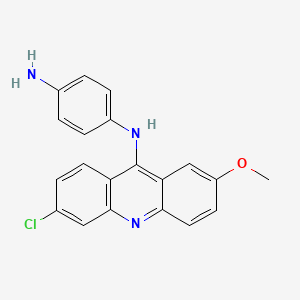
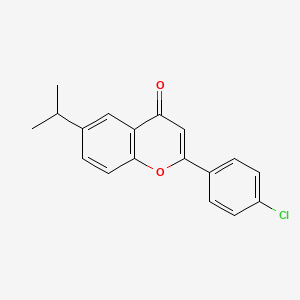
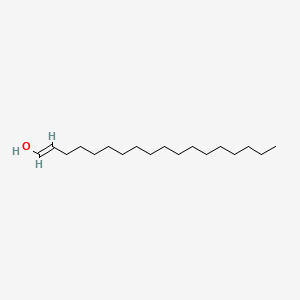
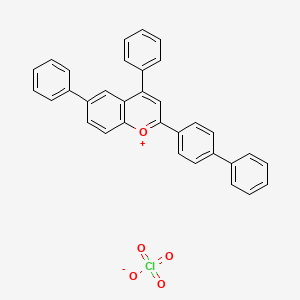
![potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13825986.png)
![[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium](/img/structure/B13825990.png)
![N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide](/img/structure/B13825998.png)
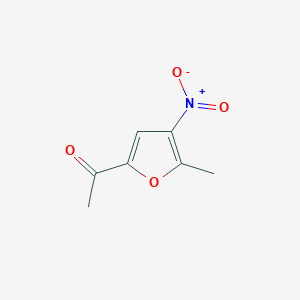
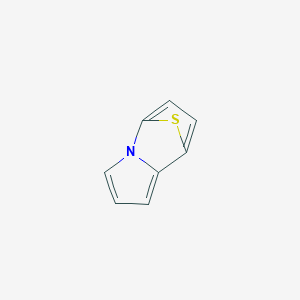

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13826012.png)
